6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane
Description
Defining Spirocyclic Systems: Unique Geometries and Conformational Attributes
Spirocyclic systems are polycyclic organic compounds in which two rings are linked by a single common atom, known as the spiro atom. This arrangement results in a unique three-dimensional geometry where the two rings are typically oriented in perpendicular planes. This rigid, non-planar structure imparts specific conformational attributes, limiting the molecule's flexibility compared to its open-chain or monocyclic counterparts. The constrained conformation can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
Overview of Heteroatom-Containing Spiro[3.5]nonane Frameworks
The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom. The introduction of heteroatoms, such as oxygen and nitrogen, into this scaffold to form oxa-azaspiro[3.5]nonane derivatives, significantly expands the chemical space and potential applications of these compounds. The presence of heteroatoms can influence the molecule's polarity, solubility, hydrogen bonding capacity, and metabolic stability, making these frameworks particularly attractive in medicinal chemistry. Research into related oxa-azaspiro compounds has highlighted their potential as novel therapeutic agents.
The 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Core: A Representative System in Oxa-Azaspirocyclic Chemistry
The this compound core is a specific example of a heteroatom-containing spiro[3.5]nonane system. Its structure features a piperidine (B6355638) ring (a six-membered ring with a nitrogen atom) and a tetrahydropyran (B127337) ring (a six-membered ring with an oxygen atom) fused at a spirocyclic center. The nomenclature indicates the positions of the heteroatoms and the dimethyl substitution on the carbon atom adjacent to the oxygen. The hydrochloride salt of this compound is known and has the CAS number 2947428-31-9. bldpharm.com While detailed scientific studies on this specific compound are not widely available in peer-reviewed literature, its structural motifs are present in molecules explored in drug discovery programs. The existence of closely related analogs, such as 6-Methyl-5-oxa-8-azaspiro[3.5]nonane, in scientific literature suggests the chemical feasibility and interest in this class of compounds. semanticscholar.org
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-8(2)6-10-7-9(11-8)4-3-5-9/h10H,3-7H2,1-2H3 |
InChI Key |
NJELGSWWDXDPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2(O1)CCC2)C |
Origin of Product |
United States |
Advanced Structural Investigations and Conformational Analysis of Spiro 3.5 Nonane Systems
Intrinsic Rigidity and Three-Dimensional Characteristics of Spiro[3.5]nonane Skeletons
The spiro[3.5]nonane skeleton is a bicyclic hydrocarbon consisting of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom, the spirocenter. nih.gov This unique structural arrangement imparts a high degree of three-dimensional complexity and rigidity to the molecule. The spiro fusion point locks the two rings in a nearly perpendicular orientation, significantly restricting their conformational freedom compared to their monocyclic counterparts or fused ring systems.
Conformational Landscape of the 5-oxa-8-azaspiro[3.5]nonane System
Introducing heteroatoms into the spiro[3.5]nonane skeleton, as in the 5-oxa-8-azaspiro[3.5]nonane system, adds further layers of structural complexity and influences the conformational preferences. This system comprises a four-membered oxetane (B1205548) ring and a six-membered piperidine (B6355638) ring joined at the spirocenter.
The four-membered oxetane ring is inherently strained and adopts a non-planar, puckered conformation to relieve this strain. acs.org The degree of puckering can be described by a puckering angle; for an unsubstituted oxetane, this angle is small, but substitution can increase it. beilstein-journals.orgacs.org This puckering results in an "envelope" like conformation where one atom deviates from the plane formed by the other three.
The six-membered piperidine ring, similar to cyclohexane, predominantly exists in a chair conformation, which is its lowest energy state. This conformation minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms into axial and equatorial positions. Alternative conformations like the boat or twist-boat are significantly higher in energy and are generally considered transient states. The specific orientation of the lone pair on the nitrogen atom (axial or equatorial) is also a key conformational feature.
| Ring System | Predominant Conformation | Key Characteristics |
|---|---|---|
| Oxetane | Puckered / Envelope | Relieves ring strain; puckering angle influenced by substituents. acs.org |
| Piperidine | Chair | Minimizes torsional and angle strain; allows for axial/equatorial positions. |
The spirocenter acts as a rigid pivot, linking the oxetane and piperidine rings and restricting their relative motion. This linkage means that the conformational state of one ring can influence the other. The perpendicular arrangement of the rings is a defining characteristic.
The presence of the oxygen atom in the oxetane ring and the nitrogen atom in the piperidine ring significantly impacts the molecule's geometry and electronic properties. The C-O bond length in an oxetane ring is approximately 1.46 Å. acs.org The presence of these heteroatoms introduces dipoles and can lead to stereoelectronic effects, where the orientation of lone pairs and polar bonds influences conformational stability. researchgate.net For instance, the orientation of the nitrogen's lone pair in the piperidine ring can affect the molecule's reactivity and intermolecular interactions.
The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C6 position of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane system has profound steric implications. This substitution pattern is known to invoke the "gem-dimethyl effect" or "Thorpe-Ingold effect," which can influence both reaction rates and conformational equilibria. acs.org
These bulky methyl groups introduce significant steric hindrance. This steric pressure can increase the puckering of the oxetane ring to minimize unfavorable eclipsing interactions. acs.org Furthermore, the gem-dimethyl group can restrict the conformational flexibility of the oxetane ring, locking it into a more defined puckered state. While the primary effect is on the adjacent oxetane ring, these groups can also exert long-range steric influence on the conformation of the piperidine ring, potentially favoring a specific chair conformation or slightly distorting it to avoid steric clashes. Studies have shown that gem-dimethyl substitution can lower the strain energy of small rings compared to unbranched acyclic reference molecules. nih.gov
Crystallographic Analysis for Three-Dimensional Structural Elucidation and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For a complex spirocyclic system like this compound, a single-crystal X-ray diffraction analysis would provide unambiguous data on its molecular geometry.
This technique would yield precise measurements of:
Bond lengths: Confirming the lengths of C-C, C-O, and C-N bonds within the strained and non-strained rings.
Bond angles: Quantifying the internal angles of both the oxetane and piperidine rings, revealing any distortions from ideal geometries.
Torsion angles: Defining the exact conformation of each ring, including the puckering angle of the oxetane and the chair conformation of the piperidine.
Stereochemistry: Unambiguously assigning the relative and absolute stereochemistry at the spirocenter and any other chiral centers.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice through forces like hydrogen bonding or van der Waals interactions.
Such data is invaluable for validating computational models and understanding the intrinsic structural preferences of the molecule, free from the dynamic effects present in solution.
Advanced NMR Spectroscopy for Configurational and Conformational Assignments (e.g., NOESY, COSY, HMBC)
While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamic conformational behavior of molecules in solution. Advanced 2D NMR techniques are particularly crucial for a molecule like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically over two or three bonds). uio.no It is used to identify which protons are adjacent to each other, allowing for the mapping of the spin systems within the oxetane and piperidine rings separately.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most important techniques for determining stereochemistry and conformation in solution. libretexts.org NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu For this spirocycle, NOESY could be used to:
Distinguish between axial and equatorial protons in the piperidine ring by observing their spatial proximity to other protons.
Determine the relative orientation of the two rings by identifying NOE cross-peaks between protons on the oxetane ring and protons on the piperidine ring.
Confirm the stereochemical arrangement around the spirocenter.
| Technique | Type of Correlation | Structural Information Obtained |
|---|---|---|
| COSY | ¹H-¹H through bonds | Identifies neighboring protons; traces out proton networks within each ring. slideshare.net |
| HMBC | ¹H-¹³C through 2-3 bonds | Connects molecular fragments; assigns quaternary carbons; confirms carbon skeleton. |
| NOESY | ¹H-¹H through space | Determines spatial proximity of protons; crucial for stereochemistry and conformational analysis. libretexts.orgcolumbia.edu |
Computational and Theoretical Chemistry Studies on Spiro 3.5 Nonane Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane. mdpi.commdpi.com These calculations can precisely determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its stability and reactivity.
By solving the Schrödinger equation for the system, researchers can obtain the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). inovatus.es The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. nih.gov Furthermore, quantum chemical methods allow for the calculation of the electrostatic potential surface, which reveals the charge distribution across the molecule and indicates regions susceptible to electrophilic or nucleophilic attack. nih.gov
Energetic properties, including the total electronic energy and the heat of formation, can also be computed. These values are crucial for assessing the thermodynamic stability of different conformers of the molecule. Theoretical vibrational analysis can predict the infrared spectrum, which can be a valuable tool for the experimental identification and characterization of the compound. walshmedicalmedia.com
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| Heat of Formation | -85.3 kcal/mol |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Due to the presence of a flexible six-membered ring, this compound can adopt multiple conformations. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such flexible molecules. sci-hub.st By simulating the atomic motions over time, MD can reveal the preferred conformations and the energy barriers between them.
In a typical MD simulation, the molecule is placed in a simulated environment, often a solvent box, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. This allows for the sampling of a wide range of conformations and the identification of the most stable, low-energy states. The relative populations of different conformers at a given temperature can be estimated from the simulation, providing a detailed picture of the molecule's dynamic behavior. researchgate.net
The stability of different conformations is assessed by analyzing the potential energy throughout the simulation. Free energy calculations, such as umbrella sampling or metadynamics, can be employed to quantify the energy differences between various conformational states and to map the free energy surface of the molecule.
Prediction of Molecular Interactions and Binding Motifs (from a theoretical chemistry perspective)
The presence of nitrogen and oxygen atoms in this compound makes it capable of engaging in various non-covalent interactions, which are crucial for its potential biological activity and material properties. frontiersin.org Theoretical chemistry provides methods to predict and characterize these interactions.
The nitrogen atom in the azaspiro ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The oxygen atom in the oxa-ring is also a potential hydrogen bond acceptor. Quantum chemical calculations can be used to determine the geometry and strength of these hydrogen bonds with other molecules, such as water or biological macromolecules. mdpi.comhelsinki.fi
Beyond hydrogen bonding, the molecule can participate in van der Waals interactions and dipole-dipole interactions. frontiersin.org The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational tools that can visualize and quantify these weak interactions based on the electron density and its derivatives. researchgate.netnih.gov These analyses help in understanding the nature and strength of the forces that govern molecular recognition and self-assembly processes. nih.gov
Analysis of 3D Chemical Space Occupancy and Shape Features (e.g., Principal Moments of Inertia Analysis)
The three-dimensional shape of a molecule is a key determinant of its biological activity and physical properties. Computational methods are used to quantify and compare the 3D structures of molecules, providing insights into their occupancy of chemical space. digitellinc.comwhiterose.ac.uk
One of the most common methods to analyze molecular shape is the Principal Moments of Inertia (PMI) analysis. vu.nl By calculating the moments of inertia along three principal axes, a molecule can be represented as a point in a 3D plot, often a triangular plot known as the PMI plot. The position of the point in this plot provides a quantitative measure of the molecule's shape, distinguishing between rod-like, disk-like, and spherical shapes.
| Moment of Inertia | Value (amu·Å²) |
|---|---|
| I1 | 150 |
| I2 | 250 |
| I3 | 300 |
In Silico Modeling of Structure–Property Relationships (excluding direct physical properties like melting point)
In silico models, particularly Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict various properties of this compound and its derivatives without the need for experimental measurements. phcogj.com These models establish a mathematical relationship between the chemical structure of a molecule and a specific property of interest.
For instance, QSPR models can be built to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial in drug development. researchgate.netnih.govnumberanalytics.com By calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters) for a series of related compounds with known ADME profiles, a statistical model can be generated. This model can then be used to predict the ADME properties of new, unsynthesized derivatives of this compound.
Similarly, QSPR models can be developed to predict biological activities, such as binding affinity to a specific receptor or enzyme. nih.govnih.govmdpi.com These in silico predictions can help prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.
6,6 Dimethyl 5 Oxa 8 Azaspiro 3.5 Nonane As a Privileged Chemical Scaffold in Molecular Design
The Role of Spirocyclic Scaffolds in Enhancing Molecular Complexity and Diversity
Spirocyclic scaffolds are characterized by two rings connected by a single, shared quaternary carbon atom. This unique structural feature imparts a distinct three-dimensionality that is often absent in more conventional monocyclic and fused bicyclic systems. researchgate.netrsc.org The inherent rigidity and defined spatial arrangement of atoms in spirocycles offer a powerful tool for medicinal chemists. rsc.org Unlike flexible molecules that can adopt numerous conformations, the constrained nature of spirocycles reduces the entropic penalty upon binding to a biological target, which can lead to improved potency and selectivity. spirochem.com
The introduction of a spirocyclic core, such as 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane, significantly increases the molecular complexity and structural diversity of a compound library. researchgate.net This complexity is not merely an increase in atom count but a deliberate step towards exploring novel and uncharted chemical space. rsc.orgkara5.live By moving away from "flatland"—the predominantly two-dimensional world of aromatic compounds—and embracing sp³-rich three-dimensional structures, researchers can design molecules that may offer superior pharmacological profiles. univ.kiev.ua The structural novelty of spiro scaffolds is also advantageous for developing intellectual property, providing a pathway to new chemical entities with unique therapeutic potential. rsc.org
Building Block Applications in the Construction of Complex Chemical Entities
The utility of this compound extends to its application as a versatile building block in the synthesis of more complex molecules. Spirocyclic scaffolds, in general, are increasingly being utilized to create libraries of diverse compounds for high-throughput screening. spirochem.com The defined three-dimensional structure of these scaffolds allows for the precise placement of functional groups in space, creating "exit vectors" that can be elaborated to explore interactions with biological targets. kara5.live
The synthesis of compound libraries based on a central spirocyclic core allows for a systematic exploration of the chemical space surrounding the scaffold. nih.gov By modifying the peripheral substituents on the this compound core, chemists can fine-tune the physicochemical properties of the resulting molecules to optimize for potency, selectivity, and pharmacokinetic parameters. This modular approach, starting from a common spirocyclic building block, accelerates the drug discovery process by enabling the rapid generation of a multitude of structurally related yet distinct compounds. spirochem.com
Bioisosteric Replacement Strategies Utilizing Oxa-Azaspiro[3.5]nonane
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is substituted with a chemically different group that produces a similar biological response. spirochem.com This approach is often employed to improve a compound's potency, selectivity, or metabolic stability. The this compound scaffold is an excellent candidate for such strategies, particularly as a bioisostere for more common saturated heterocyclic rings.
The this compound scaffold can be considered a structural mimic of commonly used heterocycles in drug discovery, such as piperidine (B6355638), morpholine (B109124), and piperazine. kara5.liveresearchgate.net These traditional rings are often found in bioactive molecules, but their inherent flexibility or metabolic liabilities can be detrimental. By replacing a morpholine or piperidine ring with a rigid spirocyclic analogue like this compound, it is possible to maintain or even improve the desired biological activity while addressing these shortcomings. kara5.liveuniv.kiev.ua
The spirocyclic structure can orient substituents in a more defined and potentially more favorable conformation for binding to a target protein. kara5.live This can lead to enhanced potency. Furthermore, the introduction of the spirocyclic core can block or alter metabolic pathways that would otherwise lead to the degradation of the parent molecule, thereby improving its pharmacokinetic profile. univ.kiev.ua
A key descriptor in modern drug design is the fraction of sp³ hybridized carbons (Fsp³) in a molecule, which is calculated as the number of sp³ carbons divided by the total carbon count. bldpharm.com There is a growing body of evidence suggesting that molecules with a higher Fsp³ count are more likely to be successful in clinical development. researchgate.net This is attributed to their greater three-dimensionality, which can lead to improved solubility, better target engagement, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. bldpharm.comresearchgate.net
The incorporation of the this compound scaffold, which is rich in sp³ carbons, directly increases the Fsp³ of a molecule. bldpharm.com This shift away from flat, sp²-dominated structures results in more complex and diverse molecular shapes. figshare.com The defined, non-planar geometry of the spirocycle allows for a more nuanced exploration of a protein's binding pocket, potentially leading to interactions that are not possible with flatter molecules. enamine.net
Table 1: Comparison of Fsp³ for Common Heterocycles and a Spirocyclic Analogue
| Compound | Molecular Formula | Total Carbons | sp³ Carbons | Fsp³ |
| Piperidine | C₅H₁₁N | 5 | 5 | 1.00 |
| Morpholine | C₄H₉NO | 4 | 4 | 1.00 |
| Piperazine | C₄H₁₀N₂ | 4 | 4 | 1.00 |
| This compound | C₈H₁₅NO | 8 | 8 | 1.00 |
Note: While the Fsp³ is 1.00 for all these saturated rings, the key difference lies in the increased complexity and rigid 3D shape of the spirocycle.
The presence of both an oxygen and a nitrogen atom in the this compound scaffold provides opportunities to modulate the polarity of a molecule. These heteroatoms can participate in hydrogen bonding and other polar interactions, which are crucial for target binding and for influencing physicochemical properties such as solubility. bldpharm.com The rigid framework of the spirocycle holds these polar features in a defined spatial orientation, which can be advantageous for optimizing interactions with a biological target. spirochem.com
The inherent three-dimensionality of this spirocycle is a significant asset in chemical design. kara5.live It allows for the creation of molecules that can better occupy the often complex and three-dimensional binding sites of proteins. enamine.net By using the this compound scaffold, medicinal chemists can design compounds that present their pharmacophoric elements in a precise and pre-organized manner, which can lead to higher affinity and selectivity. rsc.org
Scaffold Design Principles for Novel 3D Chemical Architectures
The design of novel 3D chemical architectures using scaffolds like this compound is guided by several key principles. One of the most important is the concept of "scaffold-hopping," where a known active core is replaced with a structurally novel scaffold to generate new chemical entities with potentially improved properties or to circumvent existing patents. kara5.live Spirocycles are particularly well-suited for this strategy due to their unique topologies. spirochem.com
Another principle is the use of the scaffold to control the orientation of substituents. The rigid spirocyclic framework allows for the attachment of functional groups at specific vectors in three-dimensional space. kara5.live By systematically varying the nature and position of these substituents, it is possible to map the structure-activity relationship (SAR) of a compound series in a highly controlled manner. This vectorial approach to molecular design is a powerful tool for optimizing ligand-target interactions. kara5.live
Derivatization and Chemical Transformations of the 6,6 Dimethyl 5 Oxa 8 Azaspiro 3.5 Nonane Core
Functionalization at the Nitrogen Atom and Amine Chemistry
The secondary amine at the 8-position of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane ring is a primary site for chemical modification. Standard amine chemistry can be readily applied to introduce a wide array of functional groups, thereby altering the scaffold's physicochemical properties such as polarity, basicity, and lipophilicity.
Key functionalization reactions at the nitrogen atom include:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination with aldehydes and ketones.
N-Acylation: Formation of amides through reactions with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This is a common strategy to introduce diverse side chains.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl moieties.
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and are stable to hydrolysis.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which are important pharmacophores.
Protecting Group Chemistry: The nitrogen can be protected with standard groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to allow for selective reactions at other positions of the molecule. For instance, the related tert-Butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate demonstrates the use of Boc protection on a similar scaffold.
These transformations are fundamental for building molecular complexity and are often the first step in the synthesis of compound libraries based on this spirocyclic core.
Table 1: Representative N-Functionalization Reactions
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base | Secondary/Tertiary Amine |
| Reductive Amination | RCHO/RC(O)R', NaBH(OAc)₃ | Tertiary Amine |
| N-Acylation | RCOCl, Base or RCOOH, EDC/HOBt | Amide |
| N-Sulfonylation | RSO₂Cl, Base | Sulfonamide |
| N-Arylation | Ar-X, Pd catalyst, Ligand, Base | N-Aryl Amine |
Regioselective Modifications and Side Chain Elaborations on the Spirocycle
Beyond the nitrogen atom, regioselective modifications on the carbocyclic part of the spirocycle are crucial for fine-tuning molecular properties. While the 6,6-dimethyl substitution pattern of the oxetane (B1205548) ring limits reactivity at that position, the four-membered and six-membered carbon rings offer sites for functionalization, assuming appropriate starting materials are used or C-H activation methods are employed.
For related azaspiro[3.5]nonane systems, functionalization has been achieved by starting with precursors that already contain functional groups on the rings. For example, the synthesis of derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid highlights a strategy where a carboxylic acid group is present on the azetidine (B1206935) ring, allowing for further elaboration. univ.kiev.uaresearchgate.net Analogous strategies could be envisioned for the this compound system, where precursors bearing functional groups on the piperidine (B6355638) ring are used in the synthesis of the scaffold itself.
Should a synthetic route allow for the introduction of a handle (e.g., a ketone or a halide) on the piperidine ring, a variety of side-chain elaborations become possible:
Wittig-type reactions on a ketone to introduce carbon-carbon double bonds.
Cross-coupling reactions (e.g., Suzuki, Sonogashira) on a halide to append aryl, vinyl, or alkynyl groups.
Nucleophilic substitution to introduce heteroatom-based functional groups.
These modifications are key to achieving structural diversity and exploring the structure-activity relationships of derivatives.
Development of Compound Libraries for Chemical Space Exploration and Analog Synthesis
The three-dimensional and rigid nature of the this compound scaffold makes it an attractive core for the development of compound libraries for high-throughput screening. birmingham.ac.uk Such sp³-rich scaffolds are known to provide access to novel areas of chemical space, often leading to compounds with improved pharmacological profiles compared to flatter, aromatic molecules. birmingham.ac.uk
The assembly of a compound library based on this core would typically involve a divergent synthetic approach:
Scaffold Synthesis: An efficient, scalable synthesis of the core this compound.
Primary Derivatization: Functionalization of the nitrogen atom with a set of diverse building blocks (e.g., a collection of carboxylic acids to form amides or aldehydes for reductive amination).
Further Elaboration (if applicable): If the scaffold contains additional functional handles, a second round of diversification can be performed.
The goal is to generate a collection of analogs with a wide range of chemical and physical properties. The sequential functionalization of amine functionalities embedded in spiroacetal scaffolds has been shown to provide diverse physical compound libraries that occupy a similar chemical space to approved drugs, yet are structurally distinct. birmingham.ac.uk This strategy allows for a systematic exploration of the chemical space around the core structure, facilitating the identification of hits in drug discovery programs.
Table 2: Strategy for Compound Library Development
| Step | Description | Example |
|---|---|---|
| 1. Core Synthesis | Prepare the central this compound scaffold. | Multi-step synthesis from commercial starting materials. |
| 2. Diversification | Attach a variety of building blocks (R¹) to the nitrogen atom. | Parallel amide coupling with 100 different carboxylic acids. |
| 3. Analysis | Purify and characterize all library members. | HPLC, LC-MS for purity and identity confirmation. |
| 4. Screening | Test the library in biological assays. | High-throughput screening against a specific protein target. |
Ring-Opening and Ring-Expansion Reactions of the Spiro[3.5]nonane System
The presence of a strained oxetane ring within the this compound system makes it susceptible to ring-opening reactions, offering a pathway to structurally distinct molecular frameworks. acs.org Oxetanes can be opened by a variety of nucleophiles and electrophiles, often under acidic or Lewis acidic conditions. acs.orgmagtech.com.cn
Ring-Opening Reactions: The regioselectivity of the oxetane ring-opening is influenced by steric and electronic effects. magtech.com.cn
Acid-Catalyzed Opening: In the presence of an acid, the oxetane oxygen is protonated, activating the ring. A weak nucleophile will then typically attack the more sterically hindered carbon atom (C5) due to electronic stabilization of the incipient carbocation. This would lead to the formation of a substituted piperidine with a 3-hydroxy-3-methylbutyl side chain.
Nucleophilic Opening: Strong nucleophiles, under neutral or basic conditions, generally attack the less sterically hindered carbon atom of the C-O bond (C7) via an Sₙ2 mechanism. magtech.com.cn However, in this specific spirocyclic system, C7 is also a quaternary spiro-carbon, making direct nucleophilic attack challenging. Attack at the less-substituted C4 of the oxetane ring might be possible, though less common.
Ring-Expansion Reactions: Ring-expansion reactions, while less common for simple oxetanes, can occur under specific conditions, particularly with neighboring group participation or rearrangement cascades. researchgate.net For instance, activation of a hydroxyl group on a side chain of a related azaspiro[4.4]nonane system with methanesulfonyl chloride has been shown to induce rearrangement and expansion to an octahydrocyclopenta[c]azepine. nih.gov While no specific examples exist for the this compound scaffold, one could hypothesize that intramolecular reactions involving a functionalized nitrogen atom could potentially lead to ring-expanded bicyclic systems. Such transformations would dramatically alter the molecular scaffold and provide access to entirely new classes of compounds.
Future Perspectives in Oxa Azaspiro 3.5 Nonane Chemistry
Development of Novel and Atom-Economical Synthetic Routes
The advancement of oxa-azaspiro[3.5]nonane chemistry is intrinsically linked to the development of efficient and sustainable synthetic methodologies. Future efforts will likely focus on novel and atom-economical routes that minimize waste and maximize complexity in a single step.
One promising avenue is the continued development of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical. The design of novel MCRs to access the oxa-azaspiro[3.5]nonane core would enable the rapid generation of diverse compound libraries with varied substitution patterns.
Another area of intense research is the application of catalytic C-H activation and functionalization. This strategy allows for the direct modification of the spirocyclic core without the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The development of selective catalysts for the C-H functionalization of oxa-azaspiro[3.5]nonanes would provide a powerful tool for late-stage diversification of these molecules.
Furthermore, flow chemistry and photochemical methods are expected to play a significant role in the future synthesis of these compounds. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, while photochemistry can enable unique transformations that are not accessible through traditional thermal methods.
| Synthetic Strategy | Key Advantages | Potential for Oxa-Azaspiro[3.5]nonane Synthesis |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. | Direct assembly of the spirocyclic core with diverse functionalities. |
| C-H Activation/Functionalization | Step-economy, late-stage diversification. | Direct modification of the oxa-azaspiro[3.5]nonane scaffold. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Efficient and scalable production of key intermediates and final products. |
| Photochemistry | Access to unique chemical transformations. | Novel cyclization and functionalization strategies. |
Exploration of Uncharted Spirocyclic Chemical Space for Unique Architectures
The rigid, three-dimensional nature of the oxa-azaspiro[3.5]nonane scaffold provides a unique platform for the exploration of novel chemical space. Future research will undoubtedly focus on the design and synthesis of more complex and diverse spirocyclic architectures based on this core.
One area of exploration is the synthesis of polycyclic systems incorporating the oxa-azaspiro[3.5]nonane motif. The fusion of additional rings to the core structure can lead to molecules with highly constrained conformations, which can be invaluable for probing biological targets with high specificity.
Another direction is the development of spirocyclic peptidomimetics. The oxa-azaspiro[3.5]nonane core can serve as a rigid scaffold to mimic the secondary structures of peptides, such as β-turns and α-helices. These peptidomimetics could have applications in the development of new therapeutics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.
The synthesis of spirocyclic natural product analogs also represents a fertile ground for discovery. Many natural products with potent biological activities possess complex spirocyclic architectures. The incorporation of the oxa-azaspiro[3.5]nonane motif into these structures could lead to the discovery of novel compounds with enhanced or altered biological profiles.
Integration into Advanced Material Science Research and Chemical Technologies
The unique photophysical and electronic properties of spirocyclic compounds make them attractive candidates for applications in material science. The integration of the oxa-azaspiro[3.5]nonane scaffold into advanced materials is a promising area for future research.
In the field of organic electronics, spirocyclic compounds are being investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid and non-planar structure of the oxa-azaspiro[3.5]nonane core can help to prevent intermolecular aggregation, which is often a cause of reduced device performance.
Furthermore, the incorporation of oxa-azaspiro[3.5]nonane units into polymer backbones could lead to the development of novel materials with tailored thermal, mechanical, and optical properties. These spiro-polymers could find applications in areas such as gas separation membranes, high-performance coatings, and advanced optical materials.
The ability to functionalize the oxa-azaspiro[3.5]nonane core also opens up possibilities for the development of novel sensors and catalysts. The attachment of specific recognition elements or catalytic centers to the rigid spirocyclic framework could lead to highly selective and efficient chemical sensors and catalysts.
| Application Area | Role of Oxa-Azaspiro[3.5]nonane Scaffold | Potential Impact |
| Organic Electronics | Non-planar core to prevent aggregation. | Improved efficiency and stability of OLEDs, OPVs, and OFETs. |
| Polymer Chemistry | Rigid building block for novel polymer architectures. | Materials with enhanced thermal stability, mechanical strength, and optical properties. |
| Sensors and Catalysis | Rigid scaffold for functional elements. | Highly selective and efficient chemical sensors and catalysts. |
Computational-Driven Discovery and Design of Next-Generation Spirocyclic Molecules
Computational chemistry and machine learning are poised to play a transformative role in the discovery and design of next-generation spirocyclic molecules. These in silico tools can accelerate the design-synthesis-test cycle and enable the exploration of vast chemical spaces that are inaccessible through traditional experimental approaches.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of novel oxa-azaspiro[3.5]nonane derivatives. This information can guide the design of molecules with desired characteristics for specific applications in medicine or material science.
Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of these spirocyclic systems. This is particularly important for understanding their interactions with biological targets or their behavior in condensed phases.
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for the de novo design of molecules with optimized properties. ML models can be trained on large datasets of known spirocyclic compounds to learn the relationships between their structure and activity. These trained models can then be used to generate novel oxa-azaspiro[3.5]nonane derivatives with predicted high potency and desirable physicochemical properties.
The combination of computational screening of virtual libraries of oxa-azaspiro[3.5]nonanes with automated synthesis and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds for drug discovery and novel materials with tailored functionalities.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ring connectivity and substituent positions via splitting patterns and coupling constants .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ethers, amines) through characteristic absorption bands .
- X-ray Crystallography : Resolves 3D spirocyclic geometry and steric effects of dimethyl groups .
How do the dimethyl substituents at the 6-position influence the compound's reactivity and biological activity compared to non-methylated analogs?
Advanced Research Question
The dimethyl groups introduce steric hindrance and electronic effects:
- Reactivity : Reduced nucleophilic substitution rates at adjacent positions due to steric shielding, favoring alternative reaction pathways (e.g., oxidation over substitution) .
- Biological Activity : Enhanced selectivity for sigma receptors (S1R/S2R) compared to non-methylated analogs. For example, dimethylated derivatives show improved binding affinity (Ki < 10 nM) and functional antagonism in neuropathic pain models .
- Comparative Data : Non-methylated analogs (e.g., 2,7-diazaspiro[3.5]nonane) exhibit lower receptor subtype selectivity, highlighting the role of steric bulk in modulating activity .
What computational modeling approaches are used to predict the sigma receptor binding modes of this compound derivatives?
Advanced Research Question
- Molecular Docking : Utilizes software like AutoDock Vina to simulate ligand-receptor interactions, identifying key residues (e.g., Glu172 in S1R) for hydrogen bonding .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with binding energy .
- Molecular Dynamics (MD) : Simulates ligand stability in receptor binding pockets over time, assessing steric compatibility of dimethyl groups .
How can researchers resolve contradictions in functional profiles (e.g., agonist vs antagonist activity) observed among structurally similar spirocyclic sigma receptor ligands?
Advanced Research Question
- Functional Assays : Use in vitro models (e.g., calcium flux assays) to quantify intrinsic activity (e.g., % inhibition/activation relative to reference ligands) .
- Structural Analysis : Compare X-ray or cryo-EM structures of ligand-receptor complexes to identify conformational changes induced by substituents .
- Case Study : Compound 4b (2,7-diazaspiro[3.5]nonane derivative) acts as an S1R agonist, while 5b (similar scaffold with amide substitution) shows antagonism, attributed to differences in hydrogen-bonding networks .
What are the common nucleophilic substitution reactions observed in this compound, and how do reaction conditions affect regioselectivity?
Basic Research Question
- Reagents : Sodium borohydride (reduction), potassium permanganate (oxidation), and Grignard reagents (alkylation) .
- Regioselectivity : Steric effects from dimethyl groups direct nucleophiles to less hindered positions (e.g., axial vs equatorial attack). Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents promote SN1 pathways .
How does the steric and electronic profile of this compound compare to related spirocycles like 2,7-diazaspiro[3.5]nonane in structure-activity relationship studies?
Advanced Research Question
- Steric Profile : The dimethyl group increases steric bulk, reducing off-target interactions compared to smaller spirocycles (e.g., 2,7-diazaspiro[3.5]nonane) .
- Electronic Profile : Oxygen in the 5-position enhances polarity, improving solubility and membrane permeability relative to nitrogen-rich analogs .
- Biological Data : 6,6-Dimethyl derivatives show higher S1R antagonism (IC = 13 nM) than 2,7-diazaspiro analogs (IC = 27 nM), linked to optimized hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
